molecular formula C12H18ClNO4 B8308129 Ethyl 4-chloro-2-[(cyclohexyloxy)imino]-3-oxobutanoate CAS No. 68401-42-3

Ethyl 4-chloro-2-[(cyclohexyloxy)imino]-3-oxobutanoate

Cat. No. B8308129
Key on ui cas rn: 68401-42-3
M. Wt: 275.73 g/mol
InChI Key: DRXTXKHMCOSBBS-UHFFFAOYSA-N
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Patent
US04604456

Procedure details

Ethyl 2-cyclohexyloxyimino-3-oxobutyrate (syn isomer, 41.3 g.), acetic acid (41.3 ml.) and sulfuryl chloride (23.8 g.) were treated in a similar manner to that of Example F-(2) to give ethyl 4-chloro-2-cyclohexyloxyimino-3-oxobutyrate (syn isomer, 27.8 g.), oil.
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][N:8]=[C:9]([C:15](=[O:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:21])(=O)=O>C(O)(=O)C>[Cl:21][CH2:16][C:15](=[O:17])[C:9](=[N:8][O:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
41.3 g
Type
reactant
Smiles
C1(CCCCC1)ON=C(C(=O)OCC)C(C)=O
Name
Quantity
23.8 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
41.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(C(=O)OCC)=NOC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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